2-Chloro-4-fluoro-5-nitrotoluene
Overview
Description
2-Chloro-4-fluoro-5-nitrotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid Acid Catalysts in Fluorotoluene Nitration
- Context: Fluorotoluenes, including compounds like 2-Chloro-4-fluoro-5-nitrotoluene, are nitrated using solid acid catalysts. This approach offers a more environmentally friendly and regioselective alternative compared to traditional methods.
- Findings: Studies show high conversion and selectivity for nitration of fluorotoluenes, indicating the potential of solid acid catalysts for more efficient and cleaner nitration processes (Maurya et al., 2003).
Spectroscopic Studies for Structural Analysis
- Context: Spectroscopic techniques like FTIR and FT-Raman are utilized for studying the vibrational spectra of compounds including this compound.
- Findings: These studies provide detailed insights into the molecular structure and properties of the compound, which are essential for various applications in materials science and chemistry (Krishnakumar et al., 2013).
Synthesis of Aromatic Amides
- Context: The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from this compound is an example of the compound's utility in synthesizing more complex aromatic amides.
- Findings: The process involves oxidation, chlorination, amination, and hydrogenation steps, yielding high-quality final products (Xu et al., 2013).
Electrophilic Substitution and Nitration Reactions
- Context: this compound is a subject in studies investigating the mechanisms and kinetics of electrophilic substitution and nitration reactions in aromatic systems.
- Findings: These studies contribute to a deeper understanding of the reactivity patterns in complex aromatic compounds, which is crucial for developing more efficient synthesis methods (Brewis et al., 1974).
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJHZWHPLOEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435612 | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-73-3 | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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